4-(2-Bromophenoxy)aniline
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Overview
Description
4-(2-Bromophenoxy)aniline is an organic compound with the molecular formula C12H10BrNO. It is a derivative of aniline, where the aniline moiety is substituted with a 2-bromophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Bromophenoxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction between 2-bromophenol and 4-fluoronitrobenzene, followed by reduction of the nitro group to an amine . The reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
4-(2-Bromophenoxy)aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of polymers and advanced materials.
Pharmaceuticals: Potential use in the synthesis of biologically active compounds.
Agriculture: May be used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenoxy)aniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its mechanism would depend on the target molecule and pathway involved. For example, if used in drug synthesis, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenoxy)aniline: Similar structure but with the bromine atom at the 4-position of the phenoxy group.
4-Bromo-2-fluoroaniline: Contains both bromine and fluorine substituents on the aniline ring.
Uniqueness
4-(2-Bromophenoxy)aniline is unique due to the specific positioning of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
4-(2-bromophenoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZVXEHACJOPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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